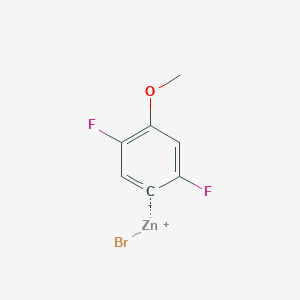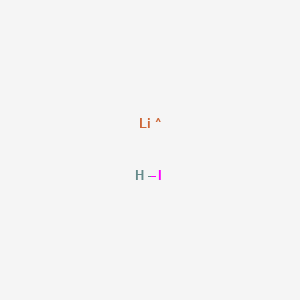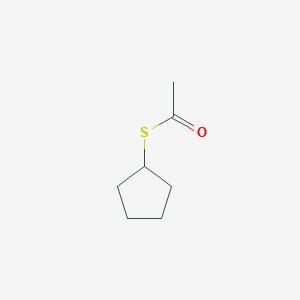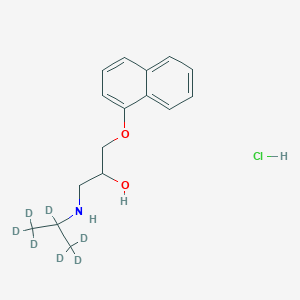
4-Hydroxypropranolol D7 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxypropranolol D7 (hydrochloride) is a deuterium-labeled version of 4-Hydroxypropranolol hydrochloride. It is an active metabolite of Propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is known for its potency, which is comparable to Propranolol, and its ability to inhibit both β1- and β2-adrenergic receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxypropranolol D7 (hydrochloride) involves the deuteration of 4-Hydroxypropranolol hydrochlorideThis can be achieved through various chemical reactions, including catalytic hydrogenation in the presence of deuterium gas .
Industrial Production Methods
Industrial production of 4-Hydroxypropranolol D7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The compound is usually produced in specialized facilities equipped to handle deuterium gas and other reagents required for the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxypropranolol D7 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it back to its parent compound, Propranolol.
Substitution: The hydroxyl group in the compound can participate in substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the hydroxyl group is replaced by other functional groups .
Wissenschaftliche Forschungsanwendungen
4-Hydroxypropranolol D7 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of beta-adrenergic receptor antagonists.
Biology: The compound is used in biological studies to investigate the effects of beta-adrenergic receptor inhibition on various physiological processes.
Medicine: It is used in pharmacological research to study the metabolism and pharmacokinetics of Propranolol and its metabolites.
Industry: The compound is used in the development of new beta-adrenergic receptor antagonists and other related pharmaceuticals
Wirkmechanismus
4-Hydroxypropranolol D7 (hydrochloride) exerts its effects by inhibiting β1- and β2-adrenergic receptors. This inhibition leads to a decrease in the effects of catecholamines like adrenaline and noradrenaline on these receptors. The compound has intrinsic sympathomimetic activity, membrane-stabilizing activity, and potent antioxidant properties. These properties contribute to its overall pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propranolol: The parent compound, known for its non-selective beta-adrenergic receptor antagonism.
4-Hydroxypropranolol: The non-deuterated version of the compound.
Other beta-adrenergic receptor antagonists: Compounds like Atenolol, Metoprolol, and Nadolol
Uniqueness
4-Hydroxypropranolol D7 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms make the compound more resistant to metabolic degradation, allowing for more accurate tracking and analysis in research applications .
Eigenschaften
Molekularformel |
C16H22ClNO2 |
|---|---|
Molekulargewicht |
302.85 g/mol |
IUPAC-Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/i1D3,2D3,12D; |
InChI-Schlüssel |
ZMRUPTIKESYGQW-ODLOEXKQSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=CC=CC=C21)O.Cl |
Kanonische SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


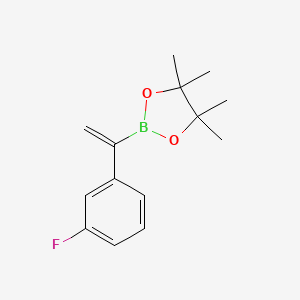
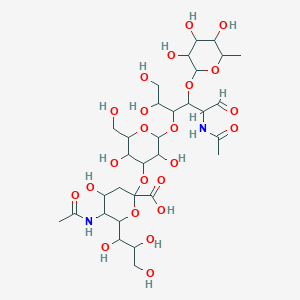
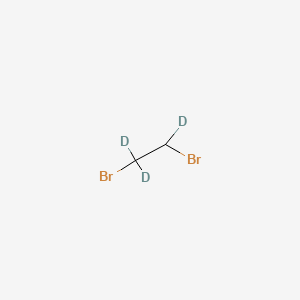
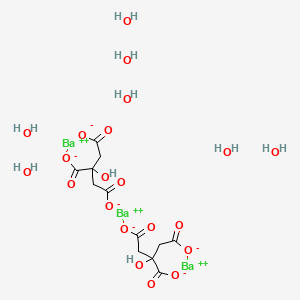
![7',19'-dihydroxy-1-oxospiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid;7',19'-dihydroxy-3-oxospiro[2-benzofuran-1,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid](/img/structure/B15088739.png)
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one](/img/structure/B15088763.png)
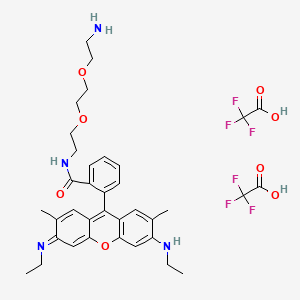
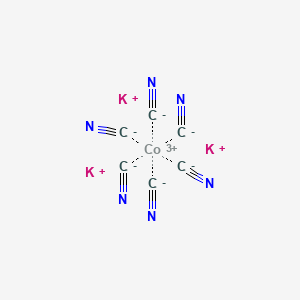

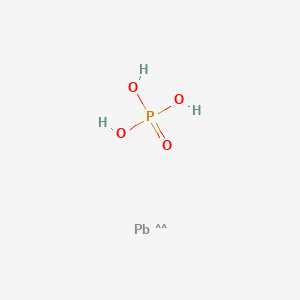
![N-[2-(2-Aminoethylamino)ethyl]rhodamine 6G-amide bis(trifluoroacetate)](/img/structure/B15088805.png)
